molecular formula C25H24BrN3O3 B2411135 3-(2-bromophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1024232-67-4

3-(2-bromophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2411135
CAS No.: 1024232-67-4
M. Wt: 494.389
InChI Key: ODEDPAUNISUZMH-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methoxy groups, and isoquinoline moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Urea Formation: The final step involves the reaction of the brominated phenyl compound with an isocyanate or a urea derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of solvents, catalysts, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the urea moiety can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as kinase or receptor-mediated pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
  • 1-(2-Fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Uniqueness

3-(2-bromophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDPAUNISUZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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